molecular formula C9H11ClN2 B12435278 3-(3-Chlorophenyl)propanimidamide CAS No. 321329-28-6

3-(3-Chlorophenyl)propanimidamide

Cat. No.: B12435278
CAS No.: 321329-28-6
M. Wt: 182.65 g/mol
InChI Key: JIYLPEUMXWLNSR-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)propanimidamide is an organic compound with the molecular formula C9H11ClN2 It is a derivative of propanimidamide, where a chlorine atom is substituted at the meta position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)propanimidamide typically involves the reaction of 3-chlorobenzaldehyde with propionitrile, followed by reduction and subsequent amidation. The reaction conditions often include the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the nitrile group to an amine, which is then amidated using reagents like ammonium chloride (NH4Cl) or ammonium carbonate ((NH4)2CO3).

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and cost-effective methods. One such method includes the chlorination of propionamide using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) to introduce the chlorine atom at the desired position. This is followed by a series of purification steps to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)propanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like LiAlH4 can convert the imidamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as hydroxide (OH-) or amines (NH2-) replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: NaOH or NH3 in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: 3-(3-Chlorophenyl)propanoic acid.

    Reduction: 3-(3-Chlorophenyl)propanamine.

    Substitution: 3-(3-Hydroxyphenyl)propanimidamide or 3-(3-Aminophenyl)propanimidamide.

Scientific Research Applications

3-(3-Chlorophenyl)propanimidamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)propanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to histamine receptors, blocking the action of histamine and providing relief from allergic reactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chlorophenyl)propanimidamide
  • 3-(4-Chlorophenyl)propanimidamide
  • 3-(2-Pyridinyl)propanimidamide

Uniqueness

3-(3-Chlorophenyl)propanimidamide is unique due to the position of the chlorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a compound of interest for specific applications.

Properties

CAS No.

321329-28-6

Molecular Formula

C9H11ClN2

Molecular Weight

182.65 g/mol

IUPAC Name

3-(3-chlorophenyl)propanimidamide

InChI

InChI=1S/C9H11ClN2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-3,6H,4-5H2,(H3,11,12)

InChI Key

JIYLPEUMXWLNSR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)CCC(=N)N

Origin of Product

United States

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